Trioctylaluminum Produces Higher Molecular Weight Polypropylene with Narrower Polydispersity Versus Triethylaluminum
In gas-phase propylene polymerization employing a postphthalate Ziegler–Natta catalyst, trioctylaluminum (TOA) delivers significantly higher polymer molecular weight compared to triethylaluminum (TEA) while simultaneously yielding a narrower molecular weight distribution [1]. The molecular weight disparity is attributed to TEA's stronger over-reduction power toward active Ti sites, which truncates chain propagation, whereas TOA's milder reducing character preserves active site longevity and facilitates extended chain growth [2].
| Evidence Dimension | Polymer molecular weight (qualitative magnitude comparison) and molecular weight distribution breadth |
|---|---|
| Target Compound Data | TOA: Much higher polymer molecular weight than TEA; mildly narrower molecular weight distribution compared to TEA and TIBA |
| Comparator Or Baseline | TEA: Much lower polymer molecular weight; TIBA: High molecular weight but broader distribution than TOA |
| Quantified Difference | Molecular weight with TOA and TIBA 'much higher' than with TEA; TOA distribution 'mildly narrower' than both TEA and TIBA |
| Conditions | Gas-phase propylene polymerization; postphthalate Ziegler–Natta catalyst system; various reaction conditions (temperature, pressure) evaluated |
Why This Matters
This differentiation mandates TOA selection when the process objective is high-molecular-weight polypropylene with narrow polydispersity, as substituting TEA would produce unacceptably low molecular weight material.
- [1] Albeladi A, Moman A, McKenna TFL. Influence of Cocatalysts on the Performance of Postphthalate Supported Ziegler–Natta Catalysts in Gas-Phase Propylene Polymerization. Ind. Eng. Chem. Res. 2024, 63, 2610–2620. View Source
- [2] Jongsomjit B, et al. Observation on different reducing power of cocatalysts on the Ziegler–Natta catalyst containing alkoxide species for ethylene polymerization. J. Appl. Polym. Sci. 2014, 131, 40884. View Source
